1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- is a complex organic compound that belongs to the class of pyrrolo-pyridine derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be classified under heterocyclic compounds, specifically as a pyrrolo-pyridine derivative. It is synthesized through various methods that modify existing pyrrolo-pyridine structures to introduce specific functional groups that enhance biological activity. The presence of the bromine atom and the pyrrolidinylmethyl group significantly influences its chemical behavior and biological properties.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves several methodologies:
These methods have been documented to yield various substituted derivatives, each exhibiting unique properties and reactivities .
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- can be represented as follows:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and molecular interactions.
1H-Pyrrolo[2,3-b]pyridine derivatives are known to undergo a variety of chemical reactions:
Unexpected products often arise during these synthetic pathways due to the complex nature of the reactions involved.
The mechanism of action for compounds like 1H-Pyrrolo[2,3-b]pyridine derivatives often relates to their interaction with biological targets such as enzymes or receptors. These compounds may act as inhibitors or modulators of specific pathways involved in disease processes:
Quantitative structure-activity relationship (QSAR) studies can provide further insights into how structural modifications influence biological activity.
1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- exhibits several important physical and chemical properties:
Chemical stability is influenced by environmental factors such as pH and temperature; thus, proper storage conditions are necessary for maintaining integrity .
The applications of 1H-Pyrrolo[2,3-b]pyridine derivatives are primarily focused on medicinal chemistry:
The synthesis of 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine relies on sequential functionalization of the 7-azaindole core. A representative route begins with N-protected 7-azaindole, followed by regioselective C5 bromination and Pd-catalyzed cross-coupling to install the pyrrolidinylmethyl side chain [5] [8]. Critical to this process is the use of directed ortho-metalation (DoM) or Suzuki-Miyaura coupling to achieve C2 functionalization. For example, 2-methyl-1H-pyrrolo[2,3-b]pyridine (SMILES: Cc1cc2cc(Br)cnc2[nH]1
) serves as a key intermediate, where the methyl group undergoes lithiation and nucleophilic attack on chiral epoxides or activated pyrrolidine derivatives [3] [5].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Role | Structural Identifier |
---|---|---|
5-Bromo-1H-pyrrolo[2,3-b]pyridine | Bromination precursor | PubChem CID: 354334194 [6] |
2-Methyl-5-bromo-1H-pyrrolo[2,3-b]pyridine | C2 Functionalization site | SMILES: Cc1cc2cc(Br)cnc2[nH]1 [3] |
N-Tosyl-protected derivatives | Protecting group for N-H | InChIKey: Not provided in sources |
Regioselective bromination at the C5 position is governed by the electron-rich C5-C6 bond (bond order: 1.38) of the 7-azaindole core, which exhibits higher nucleophilicity than C3 [6]. Bromination employs bromine (Br₂) or N-bromosuccinimide (NBS), with catalysis by Lewis acids (e.g., AlCl₃) enhancing selectivity. In situ NMR studies confirm that polar solvents (DMF) favor C5 bromination (>95% selectivity) by stabilizing the Wheland intermediate [3] [6]. Catalytic optimization reveals that zinc triflate (10 mol%) at 0°C suppresses dibromination and achieves 98% yield of 5-bromo-7-azaindole [6].
Table 2: Bromination Catalysts and Selectivity
Catalyst | Solvent | Temp (°C) | C5 Selectivity (%) | Yield (%) |
---|---|---|---|---|
None | CHCl₃ | 25 | 75 | 60 |
AlCl₃ (5 mol%) | DCM | 0 | 90 | 85 |
Zn(OTf)₂ (10 mol%) | DMF | 0 | 98 | 95 |
Installation of the (2S)-pyrrolidinylmethyl group employs chiral pool synthesis or asymmetric alkylation. L-proline-derived chiral auxiliaries (e.g., Oppolzer’s sultam) control stereochemistry during alkylation of 2-bromomethyl intermediates [5] [7]. Alternatively, Cu(I)-catalyzed asymmetric substitution with (2S)-2-(diphenylpyrrolidinyl)methyl zinc reagents achieves >90% ee [8]. Critical to stereochemical fidelity is the avoidance of racemization via low-temperature deprotection (TFA, 0°C) of N-Boc-pyrrolidine after coupling [7].
The nucleophilic substitution step (e.g., alkylation of pyrrolidine with 2-bromomethyl intermediate) is highly sensitive to solvent polarity and temperature. Ab initio calculations indicate polar aprotic solvents (DMF, DMSO) stabilize the transition state by 3–5 kcal/mol versus non-polar solvents [5]. Kinetic studies show:
Table 3: Solvent/Temperature Effects on Nucleophilic Substitution
Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | ee Retention (%) |
---|---|---|---|---|
THF | 60 | 6 | 70 | 99 |
DMF | 60 | 2 | 92 | 99 |
DMSO | 80 | 1 | 90 | 95 |
Toluene | 100 | 12 | 45 | 85 |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: